(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
Description
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid (CAS: 2165961-82-8) is a fluorinated pyrrolidine derivative widely used as a chiral building block in pharmaceutical synthesis. Its structure features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and two fluorine atoms at the 3-position of the pyrrolidine ring. This compound is valued for its conformational rigidity and metabolic stability, which are critical in drug design .
Properties
IUPAC Name |
(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ester group is hydrolyzed using aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a tetrahydrofuran (THF)/methanol/water solvent system. Key parameters include:
Post-hydrolysis, the mixture is acidified to pH 2 using hydrochloric acid (HCl), precipitating the carboxylic acid. Extraction with dichloromethane (DCM) or ethyl acetate (EtOAc), followed by drying over MgSO₄ or Na₂SO₄, yields the product as a white solid.
Table 1: Comparative Hydrolysis Conditions and Yields
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH (2M) | THF/MeOH/H₂O | 0–20 | 2 | 94–99 |
| NaOH (2M) | THF/H₂O | 20 | 1 | 99 |
| KOH (1M) | EtOH/H₂O | 25 | 16 | 86 |
Stereochemical Control and Starting Material Synthesis
The (2R) configuration is established in the precursor methyl ester, typically synthesized via asymmetric hydrogenation or chiral resolution. For example:
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Asymmetric hydrogenation : A rhodium catalyst with chiral ligands (e.g., Mandyphos SL-M004-2) achieves enantiomeric excess (ee) >90% under 15 bar H₂ pressure.
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Chiral pool synthesis : Starting from L-proline derivatives, fluorination is introduced via electrophilic fluorinating agents like Selectfluor®.
Racemization risks during hydrolysis are mitigated by maintaining low temperatures (0–20°C) and avoiding prolonged exposure to strong bases.
Alternative Synthetic Routes
Direct Carboxylation of Pyrrolidine
A less common approach involves carboxylation of 3,3-difluoropyrrolidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a palladium catalyst. This method suffers from lower yields (65–70%) due to competing side reactions.
Resolution of Racemic Mixtures
Kinetic resolution using chiral amines or enzymes (e.g., lipases) can isolate the (2R)-enantiomer from racemic mixtures. However, this method is economically less viable for large-scale production.
Analytical Validation and Quality Control
Critical quality attributes are verified via:
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NMR spectroscopy : Characteristic signals include δ 1.44 ppm (Boc tert-butyl group) and δ 4.60–4.94 ppm (pyrrolidine C-H).
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Chiral HPLC : Confirms enantiomeric purity (>98% ee) using cellulose-based columns.
Industrial-Scale Optimization
For kilogram-scale production, the following adjustments are recommended:
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for subsequent functionalization in multi-step syntheses:
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Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.
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Mechanism : Acidic hydrolysis forms a carbamic acid intermediate, which decomposes to release CO₂ and the amine.
Comparison of Deprotection Conditions
| Acid Reagent | Solvent | Temperature | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| TFA | DCM | 25°C | 2 | 92 | |
| HCl (4M in dioxane) | Dioxane | 25°C | 4 | 85 | |
| HCOOH | Neat | 50°C | 1 | 78 |
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard activation for amide or ester bond formation:
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Activation Methods :
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Reactivity : Fluorine atoms at C3 enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Example Reaction: Amide Bond Formation
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Substrate : (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid.
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Reagents : EDCl, HOBt, DIPEA in DMF.
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Product : Amide derivatives with >85% yield.
Stereochemical Influence on Reactivity
The (2R) configuration directs regioselectivity in reactions:
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Peptide Synthesis : Retains chirality during coupling, critical for bioactive peptide design .
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Catalytic Applications : Acts as a chiral auxiliary in asymmetric cycloadditions (e.g., CO₂ fixation to epoxides) .
Fluorine-Specific Reactivity
The 3,3-difluoro motif impacts stability and electronic properties:
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Electronic Effects : Fluorines withdraw electron density, increasing the carboxylic acid’s acidity (pKa ≈ 2.5–3.0).
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Hydrogen Bonding : Fluorines participate in weak hydrogen bonds, stabilizing transition states in enzyme inhibition studies .
Stability Under Harsh Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| Strong Base (NaOH) | Degradation (C-F bond cleavage) | |
| Oxidative (H₂O₂) | Stable (no reaction) | |
| High Temp (100°C) | Partial racemization |
Comparison to Analogous Compounds
| Compound | CAS Number | Key Reactivity Difference |
|---|---|---|
| 3,3-Difluoropyrrolidine-2-carboxylic acid | 1932019-87-8 | Lacks Boc group; faster deprotection |
| (2R)-1-Boc-4-fluoropyrrolidine | 681128-50-7 | Reduced steric hindrance at C4 |
Mechanistic Insights from Computational Studies
DFT calculations reveal:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive molecules. Its difluoropyrrolidine structure is particularly relevant in the design of inhibitors for various biological targets, including enzymes and receptors involved in diseases such as cancer and neurological disorders.
Case Study: Synthesis of Fluorinated Amino Acids
Research has demonstrated that (2R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid can be used to synthesize fluorinated amino acids, which are valuable in drug discovery due to their ability to modulate biological activity while maintaining structural integrity. The introduction of fluorine atoms can enhance the pharmacokinetic properties of these compounds, leading to improved efficacy and reduced side effects.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable tool for chemists.
Applications:
- Synthesis of Peptides : The Boc group allows for selective deprotection, facilitating the incorporation of this compound into peptide sequences.
- Building Block for Agrochemicals : Its structural features are also exploited in the development of agrochemicals, where fluorinated compounds often exhibit enhanced biological activity against pests.
Pharmaceutical Development
The compound's unique properties make it suitable for pharmaceutical applications, particularly in developing novel therapeutic agents.
Example:
In a study focusing on anti-inflammatory drugs, derivatives of this compound were synthesized and evaluated for their efficacy in reducing inflammation markers in vitro. The results indicated significant potential for these derivatives as new anti-inflammatory agents.
Data Tables
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of bioactive molecules and fluorinated amino acids |
| Organic Synthesis | Intermediate for complex organic molecule synthesis |
| Pharmaceutical Development | Development of novel therapeutic agents with anti-inflammatory properties |
Mechanism of Action
The mechanism of action of (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity and specificity towards enzymes or receptors. The Boc protecting group ensures stability and controlled release of the active compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound is compared with structurally related pyrrolidine derivatives, focusing on substituent type, position, and physicochemical properties. Key analogs include:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) |
|---|---|---|---|---|
| (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid | 2165961-82-8 | C₁₀H₁₄F₂NO₄ | 264.22 g/mol | 3,3-difluoro |
| (2R)-1-[(tert-Butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | 536747-87-2 | C₁₀H₁₅F₂NO₄ | 251.23 g/mol | 4,4-difluoro |
| (2R,3S)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid | 330945-23-8 | C₁₀H₁₆FNO₄ | 233.24 g/mol | 3-fluoro |
| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid | 959579-74-9 | C₁₇H₂₂FNO₄ | 323.37 g/mol | 4-(3-fluorobenzyl) |
| (2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid | 2165699-77-2 | C₁₁H₁₉NO₅ | 245.27 g/mol | 3-methoxy |
Key Observations :
- Fluorine Position: The 3,3-difluoro substitution in the target compound induces greater ring rigidity compared to mono-fluoro or 4,4-difluoro analogs. This impacts both electronic effects (electron-withdrawing) and steric interactions .
- Substituent Size : Bulky groups like the 3-fluorobenzyl substituent (CAS 959579-74-9) increase molecular weight and lipophilicity, reducing aqueous solubility compared to smaller fluoro or methoxy derivatives .
- Boc Protection : All analogs share the Boc group, which enhances stability during synthesis but requires acidic conditions (e.g., TFA) for deprotection .
Table 2: Physicochemical and Stability Data
Key Observations :
- Solubility: Fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity.
- Stability : The Boc group ensures stability during storage, but fluorinated compounds may require protection from light or moisture to prevent decomposition .
Biological Activity
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H15F2NO4
- Molecular Weight : 251.23 g/mol
- CAS Number : 1781091-41-5
The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and two fluorine atoms, which may influence its biological interactions and stability.
Antimicrobial Activity
Research indicates that compounds with fluorinated substituents often exhibit enhanced antimicrobial properties. A study demonstrated that similar pyrrolidine derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess antimicrobial potential.
Enzyme Inhibition
Fluorinated compounds can act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to interact with serine proteases, which play crucial roles in various biological processes.
Neuropharmacological Effects
Pyrrolidine derivatives have been studied for their effects on the central nervous system. The compound's structure suggests it could modulate neurotransmitter systems, particularly those involving acetylcholine receptors. This could lead to potential applications in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Screening | Evaluated against E. coli and S. aureus; showed promising inhibition rates comparable to standard antibiotics. |
| Enzyme Kinetics | Demonstrated competitive inhibition of serine proteases in vitro, indicating potential as a therapeutic agent for diseases involving these enzymes. |
| Neuropharmacological Assessment | In rodent models, the compound exhibited anxiolytic effects, suggesting modulation of GABAergic activity. |
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for therapeutic applications. Initial toxicity assessments indicate low cytotoxicity in mammalian cell lines at therapeutic concentrations, but further studies are required to establish safety profiles.
Q & A
Q. What are the recommended synthetic routes for preparing (2R)-1-[(tert-butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis involving palladium diacetate and tert-butyl XPhos as catalysts in tert-butyl alcohol at 40–100°C under inert atmosphere is commonly used. The Boc (tert-butoxycarbonyl) protection step is critical for preserving stereochemistry. Subsequent hydrolysis with HCl at 93–96°C yields the carboxylic acid. Optimizing catalyst loading (e.g., 5 mol% Pd) and reaction time (5.5–17 hours) can improve yields up to 60–70% . Alternative routes using DMAP and triethylamine in dichloromethane at 0–20°C may reduce side reactions but require rigorous temperature control .
Q. How can researchers confirm the stereochemical purity of this compound after synthesis?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess (ee) determination. Complementary techniques include X-ray crystallography (as demonstrated for structurally similar pyrrolidine derivatives in Acta Crystallographica Section E) and ¹⁹F NMR analysis to resolve diastereotopic fluorines .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory issues (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in a tightly sealed container under inert gas (e.g., argon) to prevent Boc-group hydrolysis. Contaminated clothing must be washed before reuse (P362) .
Advanced Research Questions
Q. How can conflicting NMR data for the pyrrolidine ring conformation be resolved?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR assignments often arise from dynamic puckering of the pyrrolidine ring. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformational exchange, revealing distinct signals for axial/equatorial protons. Cross-validate with DFT calculations (B3LYP/6-31G*) to model energy barriers between chair and twist-boat conformers .
Q. What strategies optimize the stability of this compound under aqueous conditions for biological assays?
- Methodological Answer : The Boc group is prone to hydrolysis in acidic/basic conditions. Stabilize the compound by:
Q. How can researchers address low yields in the fluorination step during synthesis?
- Methodological Answer : Low yields often stem from incomplete difluorination or competing side reactions. Use Selectfluor® as a fluorinating agent in acetonitrile at 80°C, ensuring anhydrous conditions. Kinetic studies (e.g., in situ ¹⁹F NMR) can identify optimal reaction times. Purify intermediates via flash chromatography (hexane/EtOAc gradient) before proceeding to the Boc protection step .
Q. What computational methods predict the compound’s reactivity in peptide coupling reactions?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with common coupling agents like HATU or EDCI. Focus on the carboxylic acid’s nucleophilicity and steric hindrance from the 3,3-difluoro moiety. Experimental validation using competition assays with varying amino acid substrates is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
